N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a compound that features a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a cyclopropanecarboxamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are essential for the salvage pathways of nucleotide biosynthesis .
Biochemical Pathways
The biochemical pathways affected by This compound The inhibition of ents can disrupt nucleotide synthesis and adenosine function, affecting various biochemical pathways .
Pharmacokinetics
The ADME properties of This compound Similar compounds have been found to have good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability .
Result of Action
The molecular and cellular effects of This compound The inhibition of ents can lead to reduced uptake of nucleosides, potentially affecting nucleotide synthesis and adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where a fluorophenyl halide reacts with piperazine.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions. This involves reacting the substituted piperazine with an ethyl halide under basic conditions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be done through amide bond formation reactions, where the ethyl-substituted piperazine reacts with cyclopropanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Potential therapeutic applications due to its activity as a ligand for certain receptors, which may be relevant in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide: Contains a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can influence its biological activity and pharmacokinetic properties, such as increased metabolic stability and altered receptor binding affinity, making it unique compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-16(21)13-1-2-13/h3-6,13H,1-2,7-12H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESHZFZXZRFHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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